molecular formula C3H6Cl2O B12795877 1,2-Dichloro-1-propanol CAS No. 108026-03-5

1,2-Dichloro-1-propanol

Cat. No.: B12795877
CAS No.: 108026-03-5
M. Wt: 128.98 g/mol
InChI Key: FLTSEOGWHPJWRV-UHFFFAOYSA-N
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Description

1,2-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a chlorinated alcohol and is known for its use as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. The compound is a colorless to pale yellow liquid with a characteristic odor.

Preparation Methods

1,2-Dichloro-1-propanol can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of propylene oxide with hydrogen chloride. This reaction typically occurs under acidic conditions and results in the formation of this compound.

    Industrial Production: Industrially, this compound can be produced by the hydrochlorination of glycerol.

Chemical Reactions Analysis

1,2-Dichloro-1-propanol undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, treatment with sodium hydroxide can lead to the formation of epichlorohydrin.

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or acids. Reduction reactions can convert it to simpler alcohols.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

Scientific Research Applications

1,2-Dichloro-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dichloro-1-propanol involves its interaction with cellular components. It has been shown to induce ferroptosis, a type of cell death, by inhibiting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus. This suppression affects the expression of downstream target proteins involved in cellular antioxidant defense .

Comparison with Similar Compounds

1,2-Dichloro-1-propanol can be compared with other chlorinated alcohols:

This compound is unique due to its specific reactivity and applications in the synthesis of various industrial and pharmaceutical compounds.

Properties

CAS No.

108026-03-5

Molecular Formula

C3H6Cl2O

Molecular Weight

128.98 g/mol

IUPAC Name

1,2-dichloropropan-1-ol

InChI

InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3

InChI Key

FLTSEOGWHPJWRV-UHFFFAOYSA-N

Canonical SMILES

CC(C(O)Cl)Cl

Origin of Product

United States

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